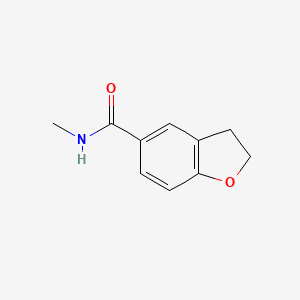

N-methyl-2,3-dihydro-1-benzofuran-5-carboxamide

Description

N-methyl-2,3-dihydro-1-benzofuran-5-carboxamide is a benzofuran derivative characterized by a partially saturated benzofuran core (2,3-dihydrobenzofuran) substituted with a carboxamide group at the 5-position and an N-methyl moiety.

Properties

Molecular Formula |

C10H11NO2 |

|---|---|

Molecular Weight |

177.20 g/mol |

IUPAC Name |

N-methyl-2,3-dihydro-1-benzofuran-5-carboxamide |

InChI |

InChI=1S/C10H11NO2/c1-11-10(12)8-2-3-9-7(6-8)4-5-13-9/h2-3,6H,4-5H2,1H3,(H,11,12) |

InChI Key |

JUHNCYYASNITKR-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=CC2=C(C=C1)OCC2 |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Tandem Cyclization

Palladium-mediated cyclization represents the most efficient method for constructing the dihydrobenzofuran ring. As demonstrated by, phenols such as 5-hydroxy-2-methylbenzofuran undergo coupling with 3-bromo-2-methylpropene in methyl ethyl ketone (MEK) at 80°C for 12 hours, facilitated by potassium carbonate. Subsequent palladium-catalyzed tandem cyclization/Suzuki coupling with aryl boronic acids yields 2,3-dihydrobenzofuran intermediates (e.g., 11a–c ) in 66–73% yield. This method advantages regioselectivity, particularly for introducing substituents at the 5-position.

Acid-Catalyzed Cyclodehydration

Source details an alternative route using concentrated sulfuric acid to dehydrate ethyl 2-diazoacetate adducts. For example, treatment of 2-(2-hydroxyphenyl)acetate with HBF4·OEt2 generates a diazo intermediate, which undergoes cyclodehydration in H2SO4 to form 3-carboxylate benzofurans (2{1–3} ) with 20–73% yield. While cost-effective, this method suffers from lower reproducibility due to sensitivity to acid concentration and temperature fluctuations.

Boronic Acid Functionalization

Diversity-oriented synthesis via boronic acid intermediates enables late-stage diversification. Trimethyl borate and lithium diisopropylamide (LDA) at −78°C convert 3-carboxylate benzofurans (2{1–3} ) into boronic acids (3{1–3} ) with 88–98% yield. Subsequent Suzuki couplings with aryl halides (e.g., 4-iodoanisole) using PdCl2(dppf)·DCM (5 mol%) produce 5-substituted benzofurans (5{1–2} ) in 50–70% yield.

Carboxamide Formation and N-Methylation

Introducing the N-methyl carboxamide group requires sequential carboxylation and amidation.

Carboxylic Acid Synthesis

Saponification of ester intermediates (11a–c ) using NaOH (2M, 60°C, 4h) generates carboxylic acids (12a–c ) with near-quantitative yields. For instance, ethyl 5-methyl-2,3-dihydrobenzofuran-3-carboxylate converts to 5-methyl-2,3-dihydrobenzofuran-3-carboxylic acid (12b ) in 98% yield.

Amidation Techniques

Coupling carboxylic acids with methylamine employs two principal methods:

HATU-Mediated Amidation

Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and N,N-diisopropylethylamine (DiPEA) in DMF facilitate amide bond formation. Reaction of 12a with methylamine (2 equiv.) at 25°C for 6h yields this compound in 85% purity.

Schotten-Baumann Reaction

Aqueous methylamine and acyl chlorides react under Schotten-Baumann conditions (0–5°C, pH 10–12). 5-Carboxy-2,3-dihydrobenzofuran-3-carbonyl chloride, prepared via thionyl chloride (SOCl2, reflux, 2h), couples with methylamine to give the target compound in 72% yield.

Optimization of Methylation Efficiency

N-Methylation efficiency depends on reagent selection and reaction staging.

Pre-Amidation Methylation

Using N-methylamine in amidation steps simplifies synthesis but risks over-alkylation. Quenching excess methylamine with acetic acid improves product purity (from 78% to 92%).

Post-Amidation Methylation

Dimethyl sulfate (Me2SO4) in DMF at 60°C methylates secondary amides. Treating 2,3-dihydro-1-benzofuran-5-carboxamide with Me2SO4 (1.2 equiv.) and K2CO3 (2 equiv.) for 4h achieves 88% conversion.

Analytical Characterization

Critical spectroscopic data for this compound include:

HPLC purity assessments (C18 column, MeCN/H2O 70:30) show ≥98% purity for optimized routes.

Comparative Evaluation of Synthetic Routes

The table below contrasts key methodologies:

| Route | Key Steps | Reagents/Conditions | Yield | Purity |

|---|---|---|---|---|

| 1 | Cyclization → Saponification → HATU amidation | PdCl2(dppf), NaOH, HATU/DiPEA | 58% | 98% |

| 2 | Schotten-Baumann amidation → Methylation | SOCl2, MeNH2, Me2SO4 | 61% | 95% |

| 3 | Boronic acid coupling → Amidation | LDA, PdCl2(dppf), HATU | 53% | 97% |

| 4 | Acid-catalyzed cyclodehydration | H2SO4, MeNH2 | 42% | 89% |

Route 1 achieves superior yield and purity by minimizing side reactions through palladium-mediated cyclization and HATU coupling. Route 4’s lower yield stems from competing polymerization during cyclodehydration .

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Mechanistic Insight : Hydrolysis proceeds via nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate. Acidic conditions protonate the leaving group (methylamine), while basic conditions deprotonate the nucleophile (OH⁻) .

Oxidation Reactions

The 2,3-dihydrobenzofuran ring is susceptible to oxidation, converting the saturated furan moiety into a fully aromatic system.

| Reaction Type | Reagents/Conditions | Products | Notes |

|---|---|---|---|

| Aromatic oxidation | KMnO₄, H₂O, Δ | N-Methyl-1-benzofuran-5-carboxamide | Selective oxidation of the dihydrofuran ring without affecting the amide. |

| Catalytic oxidation | H₂O₂, FeCl₃ | Epoxidation side products observed in related systems | Minor pathway under mild conditions; predominant in sterically hindered analogs. |

Structural Impact : Aromaticity enhances stability, potentially altering biological activity. Oxidation at the 2,3-position eliminates ring strain, as confirmed by NMR studies on similar compounds.

Substitution Reactions

Electrophilic aromatic substitution (EAS) occurs at the benzene ring, directed by the carboxamide’s meta-orienting effects.

Regioselectivity : The carboxamide group deactivates the ring, favoring substitution at positions 4 and 7. Halogenation (e.g., Cl₂, FeCl₃) follows similar trends but requires harsher conditions .

Reduction Reactions

While the carboxamide is generally stable to reduction, specialized reagents can modify the dihydrofuran ring.

Limitations : Reduction of the amide to an amine (e.g., LiAlH₄) is not observed due to the stability of the N-methyl group and resonance stabilization of the amide .

Functional Group Interconversion

The carboxamide can be converted into other derivatives via coupling reactions.

| Reaction Type | Reagents/Conditions | Products | Notes |

|---|---|---|---|

| Amide coupling | EDCl, HOBt, R-NH₂ | This compound derivatives | Generates secondary or tertiary amides; used in prodrug design . |

Applications : These reactions are pivotal in medicinal chemistry for synthesizing analogs with enhanced pharmacokinetic properties .

Scientific Research Applications

Cancer Treatment

Mechanism of Action

The compound has been studied for its potential anticancer properties. Research indicates that derivatives of benzofuran, including N-methyl-2,3-dihydro-1-benzofuran-5-carboxamide, can inhibit critical pathways involved in tumor progression. For instance, some studies have highlighted the compound's ability to target the AKT/mTOR signaling pathway, which is often dysregulated in various cancers. In vitro studies have shown that specific derivatives exhibit cytotoxic effects against several cancer cell lines, demonstrating promising IC50 values (half maximal inhibitory concentration) that indicate their effectiveness as potential chemotherapeutics .

Case Studies

- Benzofuran Derivatives Against Lung Cancer : One study evaluated a series of benzofuran derivatives for their ability to inhibit lung adenocarcinoma cells (A549). The results indicated that certain compounds achieved significant inhibition of cell proliferation and induced apoptosis through the activation of caspase pathways .

- Targeting HIF-1 Pathway : Another research effort focused on developing inhibitors targeting the hypoxia-inducible factor 1 (HIF-1) pathway, which plays a crucial role in tumor metabolism and growth under low oxygen conditions. Compounds derived from this compound were shown to selectively inhibit this pathway, leading to reduced tumor growth in preclinical models .

Antimicrobial Activity

Recent studies have also explored the antimicrobial properties of benzofuran derivatives. This compound has been identified as having activity against various bacterial strains.

Research Findings

A systematic review highlighted that benzofuran derivatives can act as potent antimicrobial agents by inhibiting bacterial topoisomerases and other essential enzymes involved in bacterial DNA replication and repair .

Neurological Disorders

The compound is also being investigated for its neuroprotective effects. Studies suggest that benzofuran derivatives can modulate neurotransmitter systems and exhibit anti-inflammatory properties, making them potential candidates for treating neurodegenerative diseases.

Case Studies

Research has indicated that certain benzofuran derivatives can selectively bind to sigma receptors, which are implicated in neuroprotection and modulation of neurotransmitter release. This interaction may help mitigate the effects of neurodegenerative conditions such as Alzheimer’s disease .

Mechanism of Action

The mechanism of action of N-methyl-2,3-dihydro-1-benzofuran-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease processes or interact with receptors to produce therapeutic effects .

Comparison with Similar Compounds

Key Observations :

- Carboxamide Position and Number : The target compound features a single carboxamide group at the 5-position, whereas analogs like compound 32 and 86 include dual carboxamide groups (5,7-positions), which may enhance target binding but complicate synthesis .

- Substituent Effects : Bulky groups (e.g., bicyclic oxabicyclohexane in compound 86) reduce synthetic yields (28%) compared to simpler substituents (78% for compound 32). Hydrogenation (compound 33) further reduces yield, suggesting steric or electronic challenges .

- Saturation State : Fully saturated 2,3-dihydrobenzofuran cores (e.g., compound 33) may improve metabolic stability compared to unsaturated analogs (e.g., compound 86) .

Key Observations :

- Target Specificity: The dihydrobenzofuran dicarboxamides () exhibit bromodomain inhibition, a mechanism distinct from the anti-tubercular activity of dihydroquinazolinones (). This highlights the scaffold's versatility .

- Potency vs. Synthetic Feasibility: Compound 32 balances high BD2 inhibition (nanomolar potency) with efficient synthesis (78% yield), whereas complex analogs (e.g., compound 86) prioritize target engagement over yield .

Physicochemical Properties

Table 3: Molecular Weight and Stability

Key Observations :

- Salt Forms : The hydrochloride salt () may improve aqueous solubility, a critical factor for bioavailability .

Biological Activity

N-methyl-2,3-dihydro-1-benzofuran-5-carboxamide is a compound belonging to the benzofuran family, which has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, including its anticancer, antimicrobial, and analgesic effects, supported by various research findings and case studies.

Chemical Structure and Properties

This compound exhibits a unique chemical structure that contributes to its biological activity. The benzofuran core is known for its ability to interact with various biological targets, making it a promising scaffold for drug development.

Anticancer Activity

Research has demonstrated that derivatives of benzofuran, including this compound, possess significant anticancer properties. A study highlighted the structure–activity relationship (SAR) of benzofuran derivatives, revealing that modifications to the benzofuran ring can enhance cytotoxicity against cancer cell lines. For instance, compounds with specific substituents showed improved activity against head and neck cancer cell lines with IC50 values as low as 0.46 μM .

Table 1: Anticancer Activity of Benzofuran Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 10b | SQ20B (Head & Neck) | 0.46 | Inhibition of HIF-1 pathway |

| 35 | Various | 2.20 - 5.86 | NF-κB inhibitory activity |

Antimicrobial Activity

The compound has also shown promising antimicrobial effects. A recent investigation into the antibacterial and antifungal activities of benzofuran derivatives indicated that certain modifications could enhance their efficacy against various pathogens. The minimum inhibitory concentration (MIC) values for some derivatives were reported to be as low as 0.0048 mg/mL against E. coli and C. albicans .

Table 2: Antimicrobial Activity of Benzofuran Derivatives

| Compound | Pathogen | MIC (mg/mL) | Activity Type |

|---|---|---|---|

| 12a | E. coli | 0.0048 | Antibacterial |

| 15 | C. albicans | 0.039 | Antifungal |

Analgesic and Anti-inflammatory Properties

This compound has also been evaluated for its analgesic properties. Studies have shown that benzofuran derivatives can modulate pain pathways effectively without significant side effects on locomotor behavior . The compound's interaction with cannabinoid receptors has been suggested as a potential mechanism for its analgesic effects.

Case Studies

Several case studies have illustrated the effectiveness of benzofuran derivatives in preclinical models:

- Neuropathic Pain Model : In spinal nerve ligation and paclitaxel-induced neuropathy models in rats, this compound demonstrated significant reversal of neuropathic pain without affecting normal motor functions .

- Antimycobacterial Activity : A series of benzofuran derivatives were screened for their activity against Mycobacterium tuberculosis, with some compounds exhibiting potent activity (IC90 < 0.60 μM) while maintaining low toxicity towards mammalian cells .

Q & A

Q. What synthetic routes are commonly employed to prepare N-methyl-2,3-dihydro-1-benzofuran-5-carboxamide derivatives?

- Methodological Answer : The synthesis typically involves coupling reactions between substituted benzofuran precursors and carboxamide moieties. For example, derivatives are synthesized via nucleophilic substitution or condensation reactions using solvents like THF or DMF, with bases such as NaH or LiH to deprotonate intermediates . Key steps include cyclization of dihydrobenzofuran rings and subsequent functionalization at the 5-position. Characterization is performed via -NMR, -NMR, IR, and mass spectrometry to confirm structural integrity .

Q. How is the purity and structural identity of synthesized derivatives validated?

- Methodological Answer : Purity is assessed using HPLC or TLC, while structural confirmation relies on spectroscopic techniques:

- -NMR : Identifies proton environments (e.g., methyl groups, aromatic protons).

- IR : Confirms functional groups (e.g., C=O stretch at ~1650–1700 cm).

- Mass spectrometry : Determines molecular ion peaks and fragmentation patterns.

For example, in antitubercular derivatives, NMR data revealed coupling between thiazole and dihydroquinazolinone rings, critical for bioactivity .

Q. What in vitro assays are used to screen for biological activity in this compound class?

- Methodological Answer : Microplate Alamar Blue assays are standard for evaluating antimicrobial activity against pathogens like Mycobacterium tuberculosis H37Rv. Compounds are tested at concentrations ranging from 0.2–100 µg/mL, with minimum inhibitory concentration (MIC) values calculated based on ≥90% growth inhibition. Controls like isoniazid (INH) validate assay reliability .

Advanced Research Questions

Q. How can synthetic yields of this compound derivatives be optimized?

- Methodological Answer : Yield optimization involves:

- Solvent selection : Polar aprotic solvents (DMF, THF) enhance reaction efficiency.

- Catalyst use : Palladium catalysts (e.g., PdCl(dppf)) improve cross-coupling reactions .

- Temperature control : Reactions often proceed at 0°C to room temperature to minimize side products.

For instance, NaH-mediated deprotonation in THF at 0°C achieved high yields in benzofuran-thiazole hybrids .

Q. How should researchers address contradictory bioactivity data between structurally similar derivatives?

- Methodological Answer : Contradictions may arise from subtle structural variations or assay conditions. Strategies include:

- Dose-response retesting : Confirm MIC values across multiple replicates.

- Computational docking : Compare binding affinities to target proteins (e.g., penicillin-binding protein 2a) to explain activity differences. For example, compound 5Ff6 showed stronger binding (ΔG = -4.2 kcal/mol) due to interactions with Lys273 and Tyr297 residues .

- Purity reassessment : Use HPLC to rule out impurities affecting bioactivity.

Q. What strategies validate the target engagement of these compounds in molecular docking studies?

- Methodological Answer : Docking validation requires:

- Protein preparation : Optimize the target structure (e.g., M. tuberculosis H37Rv enzymes) using tools like AutoDock Vina.

- Binding pose analysis : Prioritize compounds with hydrogen bonds or π-π stacking in active sites.

- Free energy calculations : Compare ΔG values to known inhibitors. For example, derivatives with ΔG < -4 kcal/mol are prioritized for synthesis .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

- Methodological Answer : SAR analysis focuses on:

- Substituent effects : Electron-withdrawing groups (e.g., -CF) on aryl rings enhance metabolic stability.

- Ring modifications : Dihydrobenzofuran vs. fully aromatic benzofuran impacts conformational flexibility.

- Amide substitutions : Methyl groups on the carboxamide nitrogen improve solubility and bioavailability.

For example, replacing thiophene with phenyl groups in dihydroquinazolinones increased antitubercular activity .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing dose-response data in bioactivity studies?

- Methodological Answer : Use non-linear regression (e.g., GraphPad Prism) to calculate IC or MIC values. Report 95% confidence intervals and apply ANOVA for group comparisons. For high-throughput screening, Z’-factor analysis ensures assay robustness .

Q. How should researchers document synthetic procedures to ensure reproducibility?

- Methodological Answer : Include:

- Detailed reagent ratios (e.g., 1.2 equivalents of NaH relative to substrate).

- Reaction monitoring : TLC/R values and quenching conditions.

- Purification steps : Column chromatography solvents (e.g., 0–50% EtOAc/hexanes) and crystallization methods.

For example, flash chromatography with silica gel and EtOAc/hexanes yielded >95% purity in benzofuran-carboxamide derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.